molecular formula C9H13ClN2O2S B2595184 1-(cyclopropylmethyl)-2-ethyl-1H-imidazole-5-sulfonyl chloride CAS No. 2031269-33-5

1-(cyclopropylmethyl)-2-ethyl-1H-imidazole-5-sulfonyl chloride

Cat. No.: B2595184
CAS No.: 2031269-33-5
M. Wt: 248.73
InChI Key: QIVGOKVIYLZKMO-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-2-ethyl-1H-imidazole-5-sulfonyl chloride is an organic compound that features a cyclopropylmethyl group, an ethyl group, and an imidazole ring substituted with a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclopropylmethyl)-2-ethyl-1H-imidazole-5-sulfonyl chloride typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a Grignard reaction, where cyclopropylmethyl magnesium bromide reacts with an appropriate imidazole derivative.

    Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be achieved by reacting the imidazole derivative with chlorosulfonic acid under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)-2-ethyl-1H-imidazole-5-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

    Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products:

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols.

    Sulfonothioates: Formed from the reaction with thiols.

Scientific Research Applications

1-(Cyclopropylmethyl)-2-ethyl-1H-imidazole-5-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of sulfonamide derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonyl chloride group, which can form covalent bonds with active site residues.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethyl)-2-ethyl-1H-imidazole-5-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic residues in enzymes or proteins, leading to inhibition of their activity. The imidazole ring can also interact with biological targets through hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

  • 1-(Cyclopropylmethyl)-2-methyl-1H-imidazole-5-sulfonyl chloride
  • 1-(Cyclopropylmethyl)-2-ethyl-1H-imidazole-4-sulfonyl chloride
  • 1-(Cyclopropylmethyl)-2-ethyl-1H-imidazole-5-sulfonamide

Uniqueness: 1-(Cyclopropylmethyl)-2-ethyl-1H-imidazole-5-sulfonyl chloride is unique due to the specific positioning of the sulfonyl chloride group on the imidazole ring, which can influence its reactivity and interaction with biological targets. The presence of the cyclopropylmethyl group also adds to its distinct chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(cyclopropylmethyl)-2-ethylimidazole-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O2S/c1-2-8-11-5-9(15(10,13)14)12(8)6-7-3-4-7/h5,7H,2-4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVGOKVIYLZKMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(N1CC2CC2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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